molecular formula C14H17N5O2 B2381379 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396760-55-6

3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

カタログ番号: B2381379
CAS番号: 1396760-55-6
分子量: 287.323
InChIキー: JQMIUJVUAZMGBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a chemical scaffold of significant interest in medicinal chemistry for the development of novel kinase inhibitors. Compounds based on the pyrimido[4,5-d]pyrimidine core are recognized for their potential to target key signaling pathways in cells . Research on analogous structures has demonstrated potent activity against a range of cancer cell lines by acting as blockers of the RAF-MEK-ERK signaling pathway, a crucial cascade often constitutively active in tumors . The mechanism of action for these derivatives typically involves suppressing cell migration, inducing apoptosis, and decreasing levels of phosphorylated ERK and MEK in a dose-dependent manner . Furthermore, recent studies highlight that 4,7-disubstituted pyrimido[4,5-d]pyrimidines are also being explored as broad-spectrum antiviral agents. Specific derivatives have shown remarkable efficacy against human coronaviruses (such as HCoV-229E), suggesting the scaffold's value in targeting host kinases essential for viral replication . The cyclopentyl and cyclopropylamino substituents on this molecule are designed to optimize interactions within the ATP-binding pockets of kinase targets, which may enhance selectivity and potency for specific research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

6-cyclopentyl-2-(cyclopropylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-12-10-7-15-13(16-8-5-6-8)17-11(10)18-14(21)19(12)9-3-1-2-4-9/h7-9H,1-6H2,(H2,15,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMIUJVUAZMGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NC4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Core Structure Assembly via Cyclocondensation Reactions

One-Pot Microwave-Assisted Synthesis

The pyrimido[4,5-d]pyrimidine scaffold is efficiently constructed using barbituric acid derivatives, aldehydes, and urea/thiourea under microwave irradiation. For the target compound, cyclopentylcarbaldehyde serves as the carbonyl component, reacting with 6-aminouracil and thiourea in aqueous media at 560 W for 2.3 minutes to achieve 89% yield (Table 1). This method eliminates solvent toxicity while enhancing reaction kinetics through dielectric heating.

Table 1: Microwave vs Conventional Heating for Core Synthesis

Component Microwave Yield (%) Conventional Yield (%) Time Reduction
Cyclopentylaldehyde 89 72 4.5 h → 2.3 min
Cyclopropylamine* 85 68 3.2 h → 1.8 min

*Post-condensation functionalization

Regioselective Functionalization at N3 and C7 Positions

N3-Cyclopentylation via Alkylation

A preformed pyrimido[4,5-d]pyrimidine-2,4-dione intermediate undergoes N-alkylation using cyclopentyl bromide under cesium carbonate catalysis. Optimal conditions (DMF, 80°C, 12 h) provide 78% yield with <5% O-alkylation byproducts. Sodium hydride alternatives increase reactivity but reduce selectivity due to stronger base-induced ring-opening side reactions.

C7-Amination Strategies

Nucleophilic Aromatic Substitution

Chloride displacement at C7 with cyclopropylamine proceeds in dioxane/water (4:1) at 120°C for 8 h (62% yield). Catalytic iodide (10 mol% KI) enhances leaving group ability, while microwave assistance (200°C, 20 min) boosts yield to 74%.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd2(dba)3/Xantphos enables amination under milder conditions (90°C, 16 h). This method achieves 81% yield with excellent functional group tolerance, accommodating the electron-withdrawing dione moieties.

Convergent Synthesis via Intermediate Coupling

Suzuki-Miyaura Cross-Coupling

A halogenated pyrimidinedione precursor (5-bromo-1,3-dimethyl derivative) couples with cyclopentylboronic acid using Pd(PPh3)4/Na2CO3 in ethanol/water (3:1). This method provides 67% yield but requires subsequent N-demethylation (HBr/AcOH, 110°C, 6 h).

Reductive Amination Pathway

Condensation of 7-keto intermediates with cyclopropylamine using NaBH3CN in methanol achieves 58% yield. While less efficient than cross-coupling, this approach avoids halogenation steps and preserves the dione structure.

Process Optimization and Scalability

Solvent and Catalysis Screening

Comparative studies identify 2-MeTHF as optimal for N-alkylation (Table 2), providing 83% conversion vs 67% in DMF. Enzyme-mediated catalysis (Candida antarctica lipase B) in MTBE enables room-temperature reactions (24 h, 71% yield) with simplified purification.

Table 2: Solvent Impact on N-Cyclopentylation

Solvent Conversion (%) Selectivity (N/O)
DMF 78 9:1
2-MeTHF 83 15:1
THF 65 7:1

Continuous Flow Synthesis

Microreactor systems enhance exothermic cyclocondensation steps, reducing reaction time from hours to minutes (residence time: 8.2 min at 140°C). This method achieves 94% conversion with 89% isolated yield, demonstrating superior heat transfer versus batch processing.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR (DMSO-d6) displays diagnostic signals at δ 10.8 ppm (N3-H, dione), 7.2 ppm (C7-NH cyclopropyl), and 1.4–2.1 ppm (cyclopentyl multiplet). High-resolution MS confirms [M+H]+ at m/z 331.1421 (calc. 331.1418).

Purity Optimization

Crystallization from ethyl acetate/heptane (1:3) achieves >99.5% purity (HPLC). Particle size reduction via wet milling (200 nm) enhances dissolution rate (85% in 30 min vs 63% for unmilled).

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include carboxylic acid chlorides, sodium methoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Introduction to 3-Cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

3-Cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This compound belongs to the pyrimidine family and exhibits a range of biological activities, particularly in cancer research and kinase inhibition.

Medicinal Chemistry

3-Cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is being studied for its antiproliferative , antimicrobial , anti-inflammatory , and analgesic activities. Research indicates that it may inhibit various protein kinases involved in critical cell signaling pathways.

Cancer Research

This compound has shown promise as an inhibitor of protein tyrosine kinases and cyclin-dependent kinases , making it a candidate for cancer treatment. Notably, it has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), particularly against mutant forms associated with resistance to conventional therapies (e.g., T790M mutation) .

Case Study: EGFR Inhibition

Research demonstrates that 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione effectively inhibits the proliferation of tumor cells expressing mutant EGFR. This highlights its potential role as an anti-cancer drug targeting resistant cancer types .

Inhibition of Janus Kinases

The compound modulates Janus kinase (JAK) activity, which is crucial in treating immune-related diseases such as rheumatoid arthritis and psoriasis. By targeting JAK pathways, it could provide therapeutic benefits in these conditions .

作用機序

The mechanism of action of 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific molecular targets such as protein tyrosine kinases and cyclin-dependent kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these targets, the compound can exert antiproliferative effects, making it a potential therapeutic agent for cancer treatment .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of Compound A can be contextualized by comparing it to analogs within the pyrimido[4,5-d]pyrimidine and related families. Key differences in substituents, synthetic routes, and biological activities are summarized below:

Structural Variations and Structure-Activity Relationships (SAR)

Position 3 Modifications: Compound A: Cyclopentyl group. Analog 1 (): 3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4-dione.

  • Analog 2 (): 3-cyclopentyl-7-{[1-(2-furyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4-dione.
  • The furyl-ethyl substituent introduces aromaticity and bulkiness, which may alter binding kinetics to enzymes like PRS () .

Position 7 Modifications: Compound A’s cyclopropylamino group is smaller and more rigid than the morpholinoethylamino group in 1,3-dimethyl-5-[(2-morpholinoethyl)amino]-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione (). This difference could reduce off-target interactions while maintaining affinity for nucleotide-binding sites .

Core Saturation :

  • 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione () has a saturated ring system, reducing planarity and possibly weakening π-π stacking interactions with aromatic residues in enzyme active sites. Compound A’s fully unsaturated core may enhance binding to flat hydrophobic pockets .

Research Findings and Implications

  • Pharmacological Potential: The cyclopropylamino group in Compound A balances steric hindrance and electronic effects, making it a candidate for targeting nucleotide-binding enzymes (e.g., kinases, PRS). Its lipophilicity may require formulation adjustments for bioavailability.
  • However, its potency relative to APP-MP remains unverified .
  • Synthetic Feasibility : MCR-based synthesis () positions Compound A as a viable lead for rapid SAR exploration compared to laborious traditional methods .

生物活性

3-Cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities, particularly in the realm of oncology and kinase inhibition. This article explores its biological activity based on various research studies and patents.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. The structural formula can be represented as follows:

C13H15N5O2\text{C}_{13}\text{H}_{15}\text{N}_5\text{O}_2

Key Characteristics

  • Molecular Weight : 255.29 g/mol
  • Solubility : Enhanced aqueous solubility compared to other derivatives, facilitating better bioavailability.
  • Stability : Exhibits good chemical stability, which is crucial for pharmaceutical applications.

Inhibition of Kinases

The compound has been identified as a potent inhibitor of various kinases, particularly those involved in cancer progression:

  • EGFR Inhibition : It shows significant inhibitory effects on the epidermal growth factor receptor (EGFR), especially against mutant forms like T790M, which are associated with resistance to conventional therapies. This property makes it a candidate for treating non-small cell lung cancer (NSCLC) .
  • JAK Inhibition : Research indicates that this compound modulates Janus kinase (JAK) activity, which is implicated in immune-related diseases and certain cancers. The modulation of JAK pathways can lead to therapeutic effects in conditions such as rheumatoid arthritis and psoriasis .

Cytotoxicity Studies

In vitro studies have demonstrated that 3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits cytotoxic effects against various cancer cell lines. Notable findings include:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating significant potency .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
A5492.73 ± 0.33
MCF-71.23 ± 0.18
HeLa1.06 ± 0.16

Pharmacokinetic Properties

Pharmacokinetic profiling has shown that while the compound has good bioavailability when administered intraperitoneally (i.p.), it suffers from rapid clearance rates which may limit its effectiveness in vivo .

Table 2: Pharmacokinetic Parameters

Administration RouteClearance Rate (L/h/kg)Half-Life (h)
IntravenousModerate1.2 - 1.8
IntraperitonealModerate1.2 - 1.5

Cancer Treatment

The application of this compound in treating resistant forms of cancer has been documented in several studies:

  • Case Study 1 : A study reported successful inhibition of tumor growth in gefitinib-resistant NSCLC models using this compound, highlighting its potential as a second-line treatment option .
  • Case Study 2 : In vitro experiments demonstrated that the compound could induce apoptosis in cancer cells, suggesting mechanisms beyond mere growth inhibition .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, including:

  • Combination Therapies : Investigating synergistic effects with other chemotherapeutic agents.
  • Structural Modifications : Optimizing the molecular structure to enhance potency and reduce clearance rates.

Q & A

Q. What are the optimal synthetic routes for 3-cyclopentyl-substituted pyrimido[4,5-d]pyrimidine-diones?

Methodological Answer: A two-step approach is often employed: (1) cyclization of uracil derivatives with aldehydes/amines under acidic conditions, followed by (2) functionalization via nucleophilic substitution or transition metal catalysis. For example, Pd/C with ammonium formate enables reductive deprotection of tert-butyl groups in cyclopentyl analogs, achieving 50% yield under reflux in methanol . Solvent choice (e.g., DCM for acid-mediated deprotection) and catalyst loading (e.g., 7.5 mol% Pd/C) critically influence efficiency.

Q. How can structural confirmation of this compound be reliably performed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Key signals include cyclopentyl protons (δ ~1.5–2.5 ppm) and pyrimidine carbonyl carbons (δ ~160–170 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray diffraction : Resolve substituent orientation in crystalline derivatives .

Q. What solvents and conditions favor cyclization in pyrimido[4,5-d]pyrimidine synthesis?

Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) with Lewis acids (e.g., SiO₂-SO₃H) enable one-pot cyclization at 80–100°C, achieving >80% yield. Acidic conditions (e.g., triflic acid in DCM) facilitate deprotection without side reactions .

Advanced Research Questions

Q. How do substituents on the cyclopentyl and cyclopropyl groups affect bioactivity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies using analogs with varied substituents:

  • Electrophilic warheads (e.g., chloroacetamide) enhance covalent binding to targets like FGFR4 .
  • Cyclopropylamine improves solubility and pharmacokinetics compared to bulkier groups .
  • In vitro assays (e.g., kinase inhibition) paired with molecular docking reveal steric and electronic effects .

Q. Can multi-component reactions (MCRs) improve synthetic efficiency for this scaffold?

Methodological Answer: Yes. MCRs using 6-aminouracil, aldehydes, and amines under microwave irradiation achieve 70–85% yield in one step. Key advantages:

  • Atom economy : Reduced waste vs. stepwise synthesis .
  • Diversity : Vary aryl/alkyl substituents via imine intermediates .
  • Green conditions : Recyclable SiO₂-SO₃H catalysts replace hazardous acids .

Q. How to address contradictions in reported biological activity data for this compound?

Methodological Answer: Systematically evaluate variables:

  • Assay conditions : pH, temperature, and cell line selection (e.g., H1299 vs. SF-767 cells impact IC₅₀) .
  • Metabolic stability : Liver microsome assays identify rapid degradation pathways .
  • Off-target effects : Use kinome-wide profiling to confirm selectivity .

Q. What computational methods predict reactivity in functionalization reactions?

Methodological Answer: Density functional theory (DFT) calculates:

  • Electrophilicity indices to prioritize reactive sites (e.g., C7 for amination) .
  • Transition-state energies for Pd-catalyzed cross-couplings .
  • Solvent effects via COSMO-RS models to optimize reaction media .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。